molecular formula C5H8O2 B019497 (R,R)-1,2,4,5-Diepoxypentane CAS No. 109905-51-3

(R,R)-1,2,4,5-Diepoxypentane

Cat. No.: B019497
CAS No.: 109905-51-3
M. Wt: 100.12 g/mol
InChI Key: HCPAOTGVQASBMP-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-1,2,4,5-Diepoxypentane is a high-value, enantiomerically pure bifunctional epoxide serving as a versatile chiral building block in advanced organic synthesis and materials science. Its core research value lies in its ability to introduce both rigidity and specific stereochemistry into molecular frameworks through controlled ring-opening reactions and cross-linking, making it indispensable for creating complex, stereodefined structures. Main Applications & Research Value • Pharmaceutical Intermediates: This chiral diepoxide is a critical synthon for synthesizing enantiopure active pharmaceutical ingredients (APIs) and complex natural product analogs. The specific (R,R) configuration is essential for developing therapeutics where stereochemistry dictates biological activity and potency, such as in novel antiviral and antitumor agents . • Polymer & Materials Science: As a bifunctional monomer, it enables the synthesis of chiral polymers, resins, and advanced materials with tailored properties. It can form cross-linked networks or be used in step-growth polymerization to create polyethers with specific stereochemical features, influencing material characteristics like degradation and biocompatibility . • Chemical Biology & Probe Synthesis: The compound is used to create molecular probes for studying enzyme mechanisms and biomolecular interactions, particularly those involving epoxide hydrolases . Mechanism of Action & Reactivity The reactivity of this compound is defined by the strained, electrophilic oxirane rings. Each epoxide can be regioselectively opened by nucleophiles. Under acidic conditions , the epoxide oxygen is first protonated, creating a potent electrophile that undergoes ring-opening at the more substituted carbon atom . Under basic or neutral conditions , nucleophiles typically attack the less sterically hindered carbon in an SN2 fashion, resulting in stereochemical inversion at the reaction site . This predictable reactivity allows researchers to sequentially and selectively functionalize each epoxide group, constructing complex, stereodefined architectures from this single, chiral precursor. > This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109905-51-3

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane

InChI

InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

HCPAOTGVQASBMP-RFZPGFLSSA-N

SMILES

C1C(O1)CC2CO2

Isomeric SMILES

C1[C@H](O1)C[C@@H]2CO2

Canonical SMILES

C1C(O1)CC2CO2

Synonyms

(R,R)-1,2,4,5-Diepoxypentane

Origin of Product

United States

Enantioselective Synthetic Methodologies for R,r 1,2,4,5 Diepoxypentane

De Novo Asymmetric Synthesis Routes

De novo asymmetric syntheses of (R,R)-1,2,4,5-diepoxypentane establish the stereochemistry of the molecule from achiral or prochiral starting materials through enantioselective reactions. Two prominent strategies have emerged: a multi-step sequence developed by Rychnovsky and the stereoselective epoxidation of diene precursors.

Stereoselective Epoxidation of 1,4-Pentadiene (B1346968) Precursors

An alternative strategy for synthesizing this compound involves the direct, stereoselective oxidation of a C5 diene precursor. This approach relies on powerful asymmetric epoxidation methods to install the two chiral epoxide moieties.

The Sharpless Asymmetric Epoxidation (SAE) is a renowned method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction, for which K. Barry Sharpless was also a co-recipient of the 2001 Nobel Prize in Chemistry, employs a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide. wikipedia.orgjiwaji.edu

To apply this method to the synthesis of this compound, a suitable precursor such as (Z)-1,4-pentadien-3-ol would first be synthesized. The central hydroxyl group allows it to be a substrate for the Sharpless epoxidation. However, the standard SAE protocol is designed for the epoxidation of allylic alcohols, meaning it would preferentially oxidize the double bond adjacent to the alcohol. nih.gov A double epoxidation of a diol precursor, such as 1,4-pentadiene-3,5-diol, would be required. The stereochemistry of the resulting epoxides is predictably controlled by the chirality of the DET ligand used. harvard.edu Using L-(+)-DET directs the epoxidation to one face of the double bond, while D-(−)-DET directs it to the opposite face, allowing for the selective formation of the desired (R,R)-enantiomer. harvard.edujrchen-group.com The reaction is known for its reliability and ability to produce products with high optical purity, often exceeding 90% enantiomeric excess. jrchen-group.com

Table 2: Components of the Sharpless Asymmetric Epoxidation Catalyst System

ComponentRole
Titanium tetra(isopropoxide) Lewis acidic metal center that coordinates both the substrate and the chiral ligand. wikipedia.orgjiwaji.edu
Diethyl tartrate (DET) Chiral ligand that creates the asymmetric environment for the epoxidation. wikipedia.orgjiwaji.edu
tert-Butyl hydroperoxide The stoichiometric oxygen source (oxidant). wikipedia.org
Molecular Sieves (3Å or 4Å) Often added to maintain anhydrous conditions, which is crucial for catalyst activity. harvard.edu
Development of Alternative Catalytic Systems for Diene Epoxidation

The direct enantioselective diepoxidation of a simple achiral precursor like 1,4-pentadiene represents an atom-economical and elegant approach to this compound. However, the development of catalytic systems capable of achieving this transformation with high stereocontrol remains a significant challenge. Research in asymmetric epoxidation has historically focused on olefins with directing groups or conjugated dienes, rather than non-conjugated dienes.

Several catalytic systems have been developed for the monoepoxidation of conjugated dienes. For instance, titanium(IV)-salan catalysts in combination with hydrogen peroxide have been shown to be effective for the diastereo- and enantioselective monoepoxidation of conjugated dienes, with a strong preference for Z-olefins. Another notable system involves methyltrioxorhenium (MTO) complexed with pyridine, which can achieve regioselective monoepoxidation of conjugated di- and trienes.

These systems, while effective for their specific substrates, highlight the complexities involved in controlling selectivity in diene epoxidation:

Regioselectivity: In a non-conjugated diene like 1,4-pentadiene, the two double bonds are electronically independent, making it difficult for a catalyst to differentiate between them in the first epoxidation step unless there are specific directing effects.

Enantioselectivity: Achieving high enantioselectivity at both ends of the molecule in a controlled manner is challenging. The first epoxidation would yield a chiral monoepoxide, which could influence the stereochemical outcome of the second epoxidation, leading to potential diastereomeric mixtures.

Chemoselectivity: Preventing the reaction at the monoepoxide stage and avoiding overoxidation or side reactions are additional hurdles.

Below is a table summarizing representative catalytic systems developed for the epoxidation of dienes, noting their typical substrates and selectivities.

Catalyst SystemOxidantTypical Diene SubstrateKey Selectivity Features
Titanium(IV)-salan30% H₂O₂Conjugated Dienes (Z-olefins)High enantioselectivity for monoepoxidation.
Methyltrioxorhenium (MTO)/Pyridine30% H₂O₂Conjugated Di- and TrienesHigh regioselectivity for monoepoxidation.
Shi Fructose-based DioxiranesOxoneVarious OlefinsEffective for asymmetric epoxidation, but application to non-conjugated di-epoxidation is not extensively documented.

Due to these challenges, direct catalytic asymmetric diepoxidation of 1,4-pentadiene is not a commonly employed route for synthesizing this compound. Instead, strategies that build upon existing chirality have proven more reliable and are discussed in the following sections.

Synthesis from Chiral Intermediates (e.g., 2,4-dihydroxypentane-1,5-diyl bis-sulfonates)

A robust strategy for the synthesis of C2-symmetric diepoxides involves the double cyclization of a chiral precursor that already possesses the desired stereochemistry. This approach circumvents the challenges of controlling stereoselectivity on an achiral substrate. A key type of intermediate for this method is a chiral diol protected as a bis-sulfonate ester, such as a bismesylate or bistosylate.

While a direct synthesis of this compound from the corresponding (2R,4R)-dihydroxypentane-1,5-diyl bis-sulfonate is conceptually straightforward, a well-documented example is the synthesis of its analogue, (S,S)-1,2,3,4-diepoxybutane, from L-threitol 1,4-bismethanesulfonate. orgsyn.org This synthesis illustrates the general principle applicable to the pentane (B18724) derivative.

The synthetic sequence involves two main steps:

Sulfonylation: The chiral diol is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., pyridine). This converts the hydroxyl groups into excellent leaving groups (mesylates).

Intramolecular Cyclization: The resulting bis-sulfonate is treated with a strong base, such as potassium hydroxide (B78521). The base deprotonates the remaining hydroxyl groups (if any) or facilitates a double SN2 reaction where the alkoxide ions displace the sulfonate esters, forming the two epoxide rings in a stereospecific manner.

The general transformation is depicted below:

Starting MaterialReagentsIntermediateReagentsFinal Product
Chiral Diol1. Sulfonyl Chloride, BaseChiral Diol bis-sulfonateStrong Base (e.g., KOH)Chiral Diepoxide

This methodology is highly effective because the stereochemistry of the final diepoxide is directly inherited from the chiral diol precursor, which can often be sourced from the chiral pool.

Semisynthetic Approaches from Naturally Derived Chiral Precursors

The "chiral pool" provides a variety of enantiomerically pure starting materials derived from nature. Sugars and their derivatives are particularly useful for the synthesis of chiral molecules like this compound.

Routes from D-(+)-Ribonic Acid γ-Lactone

The first preparation of optically pure this compound was accomplished by Ley and coworkers through a multistep synthesis starting from D-(+)-ribonic acid γ-lactone. scranton.edu This carbohydrate-derived starting material provides the necessary carbon backbone and stereochemical information.

The synthesis involves a series of transformations to deoxygenate and modify the lactone into the target diepoxide. While the full, detailed experimental procedure is extensive, the key strategic steps are outlined below:

StepTransformationKey Reagents/Conditions
1ProtectionProtection of the secondary hydroxyl groups of D-(+)-ribonic acid γ-lactone.
2ReductionReduction of the lactone and deoxygenation at the C3 position.
3Chain Extension/ModificationConversion of the terminal hydroxyl groups into suitable leaving groups.
4CyclizationBase-mediated double cyclization to form the two epoxide rings.

This route, while foundational, is lengthy and has been largely superseded by more efficient methods for large-scale synthesis.

Synthesis from Arabitol and Related Polyols

A more recent and efficient semisynthetic route to this compound starts from the readily available sugar alcohol, D-arabitol. researchgate.netnih.gov This approach provides access to either enantiomer of the diepoxide and is amenable to large-scale synthesis. researchgate.netnih.gov

A key step in this synthesis is the selective protection of the C1, C2, C4, and C5 hydroxyl groups of arabitol, leaving the C3 hydroxyl group free for further manipulation.

StepDescriptionStarting MaterialIntermediate
1Kinetic Acetal Formation D-Arabitol1,2:4,5-Di-O-(3,3-pentylidene)arabitol
2Deoxygenation Protected Arabitol3-Deoxy derivative
3Deprotection 3-Deoxy derivative(2R,4R)-Pentane-1,2,4,5-tetrol
4Sulfonylation Tetrol(2R,4R)-Pentane-1,2,4,5-tetrayl tetramethanesulfonate
5Double Cyclization TetrasulfonateThis compound

This route is advantageous as it begins with an inexpensive natural product and proceeds through a series of reliable and scalable reactions. The selective protection in the first step is crucial for the success of the entire sequence, enabling the necessary chemical modifications to be carried out efficiently. researchgate.netnih.gov

Advanced Reactivity and Mechanistic Studies of R,r 1,2,4,5 Diepoxypentane

Nucleophilic Ring-Opening Reactions of the Bis-Epoxide

The C2-symmetric nature of (R,R)-1,2,4,5-diepoxypentane makes it a valuable chiral building block in organic synthesis. orgsyn.org Its two epoxide rings serve as electrophilic sites for nucleophilic attack, leading to the formation of a diverse array of acyclic and cyclic compounds. orgsyn.org The reactivity of the bis-epoxide can be finely tuned to achieve selective mono- or bis-additions, providing access to a range of stereochemically defined products.

Regioselectivity and Stereospecificity in Epoxide Openings

The ring-opening of epoxides is a well-established transformation that generally proceeds via an SN2 mechanism, particularly with strong nucleophiles. khanacademy.orgchemistrysteps.com This mechanism dictates that the nucleophile attacks the less sterically hindered carbon atom, resulting in an inversion of stereochemistry at that center. chemistrysteps.com In the case of this compound, nucleophilic attack preferentially occurs at the primary carbon atoms of the epoxide rings. This inherent regioselectivity, coupled with the stereospecificity of the SN2 reaction, allows for a high degree of control over the stereochemical outcome of the products.

It is possible to achieve a single nucleophilic addition to one of the two epoxide rings of this compound. The use of organolithium reagents at low temperatures in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃•OEt₂), facilitates controlled monoaddition to yield epoxy alcohols. orgsyn.org This selective reaction provides valuable intermediates that can be further functionalized. orgsyn.org

Table 1: Yields of Controlled Monoaddition with Organolithium Species

Product Type Yield (%)
Epoxy Alcohols 56-79

Data sourced from Organic Syntheses Procedure. orgsyn.org

The epoxy alcohols resulting from a controlled monoaddition serve as precursors for the synthesis of asymmetrically substituted anti-1,3-diols. orgsyn.org By introducing a second, different nucleophile, the remaining epoxide ring can be opened. This sequential approach allows for the introduction of two distinct substituents, leading to the formation of asymmetric diols with well-defined stereochemistry. orgsyn.org This strategy has been effectively employed in the synthesis of complex natural products. orgsyn.org

Table 2: Yields of Sequential Double Addition for Asymmetric Diol Formation

Product Type Yield (%)
Differentially Substituted anti-1,3-diols 63-89

Data sourced from Organic Syntheses Procedure. orgsyn.org

The C2-symmetry of this compound can be preserved by employing simultaneous double addition reactions. In this approach, two equivalents of a nucleophile react with both epoxide rings concurrently, resulting in the formation of C2-symmetric diols. orgsyn.org This method is particularly efficient for generating symmetric molecules. For instance, the reaction with sulfonium (B1226848) ylides proceeds in high yield to produce the corresponding bis-allylic diol. orgsyn.org

Table 3: Yields of Simultaneous Double Addition for C2-Symmetric Diol Formation

Nucleophile Product Type Yield (%)
Unhindered Nucleophiles Symmetric anti-1,3-diols 61-96
Sulfonium Ylides Bis-allylic Diol 76-80

Data sourced from Organic Syntheses Procedure. orgsyn.org

Lewis Acid Catalysis in Epoxide Reactivity (e.g., BF₃•OEt₂)

Lewis acids play a crucial role in enhancing the reactivity of epoxides towards nucleophilic attack. reddit.comresearchgate.net Boron trifluoride etherate (BF₃•OEt₂) is a commonly used Lewis acid that coordinates to the oxygen atom of the epoxide ring. reddit.comresearchgate.net This coordination polarizes the C-O bond, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile. reddit.com This activation is particularly useful for reactions involving weaker nucleophiles or for controlling the regioselectivity of the ring-opening reaction. orgsyn.orgresearchgate.net In the context of this compound, BF₃•OEt₂ is utilized to facilitate the controlled monoaddition of organolithium species. orgsyn.org

Copper-Catalyzed Additions (e.g., Organomagnesium Nucleophiles, CuI)

Copper catalysts, such as copper(I) iodide (CuI), are widely employed to mediate the addition of organometallic reagents, including organomagnesium compounds (Grignard reagents), to electrophiles. wikipedia.orgnih.govmdpi.com In the case of epoxide ring-opening, copper-catalyzed additions offer a milder alternative to the use of more reactive organolithium reagents. The use of Grignard reagents in the presence of a copper(I) catalyst can promote the 1,4-conjugate addition to α,β-unsaturated epoxides. wikipedia.org While specific examples with this compound are not detailed in the provided context, the general principle of copper-catalyzed nucleophilic opening of epoxides is a well-established synthetic strategy. wikipedia.orgresearchgate.netmdpi.com This method often provides high regioselectivity and is compatible with a variety of functional groups. nih.gov

Regioselective Opening with Heteroatom Nucleophiles (e.g., Sodium Sulfide)

The reaction of epoxides with heteroatom nucleophiles is a fundamental transformation in organic synthesis. In the case of this compound, the C2-symmetry of the molecule means that the initial attack of a nucleophile on either epoxide ring is stereochemically equivalent, leading to a single mono-opened product. The regioselectivity of this initial ring-opening, and any subsequent reaction at the second epoxide, is of significant interest.

While specific studies on the reaction of this compound with sodium sulfide (B99878) are not extensively detailed in the literature, the general principles of epoxide opening with sulfur nucleophiles can be applied. Sodium sulfide (Na₂S) is a source of the sulfide dianion (S²⁻), a potent nucleophile. wikipedia.orgnih.gov The reaction with an epoxide would be expected to proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the epoxide carbons, leading to the opening of the three-membered ring.

In a typical reaction, the sulfide ion would attack the less sterically hindered carbon of the epoxide. For this compound, both terminal carbons of the epoxide rings are primary, and the internal carbons are secondary. Therefore, the attack is anticipated to occur preferentially at the terminal (C1 or C5) positions.

A plausible reaction pathway would involve the initial mono-opening of one epoxide ring to form a β-hydroxythiolate intermediate. This intermediate could then undergo an intramolecular Sₙ2 reaction, where the newly formed thiolate attacks the second epoxide ring, leading to the formation of a cyclic sulfide. The regioselectivity of this intramolecular cyclization would depend on the relative rates of formation of different ring sizes. Alternatively, in the presence of excess sodium sulfide, intermolecular attack on the second epoxide could occur.

While a specific data table for the reaction with sodium sulfide is not available, the table below illustrates the expected products from the regioselective mono-opening of an epoxide with a generic sulfur nucleophile (R-SH) under basic conditions, which serves as an analogy.

NucleophileProduct StructureRegioselectivity
R-SH / Base1-(Alkylthio)pentane-2,5-diolAttack at the terminal carbon

Rearrangement and Cascade Reactions

The unique structure of this compound and its derivatives makes them interesting substrates for rearrangement and cascade reactions, allowing for the rapid construction of complex molecular frameworks from a simple starting material.

Intramolecularresearchgate.netorganic-chemistry.org-Brook Rearrangements

The researchgate.netorganic-chemistry.org-Brook rearrangement involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom of a neighboring alkoxide. organic-chemistry.orgwikipedia.org This rearrangement is driven by the formation of a strong silicon-oxygen bond. While no direct studies of a researchgate.netorganic-chemistry.org-Brook rearrangement originating from a silylated derivative of this compound are prominently reported, one can hypothesize a potential reaction sequence.

For instance, the opening of one of the epoxide rings with a silyl-containing nucleophile, such as a silylmethyllithium reagent, would generate a β-hydroxy silane. Subsequent deprotonation of the hydroxyl group would create an alkoxide, which could then undergo a researchgate.netorganic-chemistry.org-Brook rearrangement to form a silyl ether and a carbanion. This carbanion could then participate in further reactions, such as intramolecular cyclization by attacking the second epoxide ring.

The general mechanism for a researchgate.netorganic-chemistry.org-Brook rearrangement is outlined below:

StepDescription
1Deprotonation of the hydroxyl group to form an alkoxide.
2Intramolecular nucleophilic attack of the alkoxide oxygen on the silicon atom.
3Formation of a pentacoordinate silicon intermediate.
4Cleavage of the carbon-silicon bond to form a carbanion and a silyl ether.

Mitsunobu Inversion for Diol Stereocontrol

The Mitsunobu reaction is a powerful tool for achieving the inversion of stereochemistry at a secondary alcohol center. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant in the context of this compound, as the opening of the epoxides leads to the formation of diols. The stereochemistry of these diols can be further manipulated using the Mitsunobu reaction to access different stereoisomers. nih.gov

For example, the symmetric opening of this compound with a nucleophile can lead to a C2-symmetric 1,5-diol. If this diol is then subjected to a Mitsunobu reaction, a double inversion of stereochemistry at both secondary alcohol centers can be achieved. This allows for the conversion of the initial (R,R)-derived diol into a diol with (S,S) configuration at the newly formed stereocenters. The efficiency of the Mitsunobu reaction can be influenced by the steric hindrance around the alcohol and the pKa of the nucleophilic acid. ursa.cat

A representative transformation is shown in the table below:

Starting Diol StereochemistryMitsunobu ConditionsProduct Diol Stereochemistry
(2R, 4R)PPh₃, DIAD, p-nitrobenzoic acid, then hydrolysis(2S, 4S)

Carbonylative Cascade Reactions and Cyclizations

Palladium-catalyzed carbonylation reactions are versatile methods for the introduction of a carbonyl group into an organic molecule. rsc.orgnih.govrsc.org While specific carbonylative cascade reactions of this compound are not extensively documented, the reactivity of epoxides in such transformations suggests potential pathways.

A hypothetical carbonylative cascade could be initiated by the palladium-catalyzed carbonylation of one of the epoxide rings to form a β-lactone intermediate. This intermediate could then undergo further reaction. For example, the second epoxide moiety could be opened by a nucleophile, and the resulting intermediate could cyclize onto the β-lactone, leading to the formation of a more complex heterocyclic system. The success of such a cascade would depend on the careful selection of the catalyst, reaction conditions, and nucleophiles to control the sequence of events. nih.gov

Desymmetrization Strategies Utilizing the C2-Symmetry

The C2-symmetry of this compound presents a powerful opportunity for desymmetrization, a strategy that allows for the selective transformation of one of the two identical reactive sites. This approach is highly valuable in synthesis as it can lead to complex, non-symmetric products from a symmetric starting material in a controlled manner.

Differential Reactivity of Epoxide Moieties

The desymmetrization of this compound can be achieved by the controlled mono-opening of one of the epoxide rings. This generates an intermediate in which the two ends of the molecule are now different—one bearing the newly introduced functionality and a hydroxyl group, and the other retaining the intact epoxide. This differentiation allows for the selective reaction at the remaining epoxide in a subsequent step.

This strategy has been employed in the synthesis of natural products, where the diepoxide is treated with a stoichiometric amount of a nucleophile, often at low temperatures, to favor the mono-addition product. scranton.edu The choice of nucleophile and reaction conditions is crucial for achieving high selectivity for the mono-opened product over the di-addition product.

The table below summarizes the outcome of a controlled mono-addition of an organolithium reagent in the presence of a Lewis acid, a common method for desymmetrization of this diepoxide.

ReagentConditionsProductYield
Organolithium (1 equiv.), BF₃·OEt₂Low TemperatureMono-opened epoxy alcoholGood

This mono-opened intermediate can then be subjected to a variety of transformations at the remaining epoxide, such as ring-opening with a different nucleophile, reduction, or rearrangement, leading to a diverse range of chiral building blocks.

Symmetry-Breaking Oxidations (e.g., Wacker Oxidation)

A thorough review of scientific literature reveals that the Wacker oxidation of this compound has not been reported. The Wacker oxidation is a well-established palladium-catalyzed process for the oxidation of alkenes to ketones, and its mechanism is fundamentally reliant on the presence of a carbon-carbon double bond. libretexts.orgwikipedia.org

The canonical Wacker-Tsuji oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene (a π-complex), followed by β-hydride elimination to form a ketone. libretexts.orgalfa-chemistry.com Epoxides, lacking an alkene functional group, are not suitable substrates for this specific transformation. While palladium catalysis is extensively used in organic synthesis and can involve reactions with epoxides, these reactions proceed through different mechanistic pathways, such as ring-opening via nucleophilic attack or Heck-type reactions, rather than a Wacker-type oxidation of the epoxide ring itself. researchgate.net

Research into palladium-catalyzed reactions of chiral epoxides has focused on stereoselective ring-opening reactions, which can lead to the formation of valuable chiral building blocks. researchgate.net However, this reactivity is distinct from the oxidative ketone formation characteristic of the Wacker process. Attempts to subject epoxides to typical Wacker conditions would not be expected to yield a ketone product derived from the oxidation of the epoxide ring. Instead, other palladium-catalyzed pathways or decomposition might occur.

Given the absence of published research on the Wacker oxidation of this compound, no detailed research findings or data tables on this specific reaction can be presented. The exploration of symmetry-breaking reactions for this particular diepoxide would likely require the development of novel catalytic systems that operate via mechanisms distinct from the classical Wacker oxidation.

Applications of R,r 1,2,4,5 Diepoxypentane As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral 1,3-Diol Motifs

The 1,3-diol moiety is a fundamental structural unit present in numerous natural products, particularly polyketides. (R,R)-1,2,4,5-Diepoxypentane serves as an efficient precursor for the synthesis of optically pure 1,3-diols with either anti or syn stereochemistry. researchgate.net

The most direct application of this compound is in the synthesis of anti-1,3-diols. This transformation can be achieved through two primary strategies: simultaneous double addition for C2-symmetric products or sequential addition for asymmetric products. orgsyn.org

Simultaneous Double Addition: Treatment of the diepoxide with an excess of a nucleophile, often an organometallic reagent, results in the opening of both epoxide rings to afford a C2-symmetric anti-1,3-diol. orgsyn.org This method is highly efficient for creating symmetrical fragments within a larger molecule. For example, reaction with excess unhindered nucleophiles can lead to high yields of symmetric anti-1,3-diols. orgsyn.org

Sequential Double Addition: For the synthesis of asymmetric or differentially substituted anti-1,3-diols, a controlled mono-addition is first performed. orgsyn.org This is typically achieved by using a limited amount of an organolithium reagent at low temperatures in the presence of a Lewis acid like boron trifluoride etherate (BF₃•OEt₂), which provides an epoxy alcohol intermediate in good yield. orgsyn.org This intermediate can then be reacted with a second, different nucleophile to yield the desired asymmetric anti-1,3-diol. orgsyn.org This sequential approach offers significant flexibility in the synthesis of complex targets. researchgate.net

Strategy Description Product Type Typical Yields
Simultaneous Double AdditionReaction with excess nucleophile.Symmetric anti-1,3-diols61-96% orgsyn.org
Sequential Double AdditionControlled mono-addition followed by a second nucleophilic attack.Asymmetric anti-1,3-diols56-79% (mono-addition), 63-89% (second addition) orgsyn.org

While the direct opening of the diepoxide leads to anti products, the synthesis of syn-1,3-diols can also be accomplished from the same starting material. The strategy involves an inversion of stereochemistry at one of the newly formed stereocenters. researchgate.net The key intermediate is the epoxy alcohol produced from the controlled mono-addition described previously. orgsyn.org This alcohol undergoes a Mitsunobu inversion of its free hydroxyl group. orgsyn.org This reaction inverts the stereocenter, and subsequent intramolecular or intermolecular nucleophilic attack on the epoxide yields the syn-1,3-diol. researchgate.netorgsyn.org This method provides access to the alternative 1,3-diol diastereomer from a common precursor, highlighting the stereodivergent potential of this compound. researchgate.net

Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound as a chiral building block is prominently demonstrated in the total synthesis of various natural products. researchgate.netorgsyn.org Its ability to efficiently generate stereochemically defined 1,3-diol units makes it particularly suitable for the synthesis of polyketide natural products. orgsyn.org

Polyketides are a large class of natural products characterized by repeating 1,3-dioxygenated motifs. rasmusfrandsen.dk The synthetic strategies developed around this compound have been successfully applied to the construction of these complex molecules. orgsyn.org

The total synthesis of the polyene macrolide roflamycoin by Rychnovsky and co-workers showcased the power of the sequential double addition strategy using the enantiomeric diepoxide, (S,S)-1,2,4,5-diepoxypentane. orgsyn.org A key challenge in the synthesis was the construction of the hemiketal-pyran linkage, which required differential substitution. orgsyn.org

The synthesis began with a controlled mono-addition of (benzyloxy)methyllithium to the diepoxide in the presence of BF₃•OEt₂ at low temperature. orgsyn.org The resulting epoxy alcohol intermediate was then treated with a second, more complex organolithium reagent to install the remainder of the carbon skeleton, demonstrating a powerful application of the sequential addition of two different nucleophiles to construct a complex, asymmetric fragment of the natural product. orgsyn.org

In the synthesis of 17-deoxyroflamycoin, an isomer of roflamycoin, a simultaneous double addition strategy was employed to construct the central tetrahydropyran (B127337) (THP) ring. orgsyn.orgacs.org The C2-symmetric diepoxide (in its S,S-form) was treated with an excess of vinylmagnesium bromide in the presence of a catalytic amount of copper(I) iodide. orgsyn.org This reaction yielded a C2-symmetric bis-homoallylic diol in high yield (90%). orgsyn.org

This diol was then subjected to an acid-catalyzed transacetalization, followed by an intramolecular Prins cyclization that was desymmetrizing, ultimately forming the desired THP-diacetate intermediate. orgsyn.org This elegant sequence demonstrates how the inherent symmetry of the diepoxide can be exploited to rapidly build complex cyclic systems. orgsyn.org

Natural Product Synthetic Strategy Key Intermediate from Diepoxide Reference
RoflamycoinSequential double additionAsymmetric anti-1,3-diol orgsyn.org
17-DeoxyroflamycoinSimultaneous double addition / DesymmetrizationC2-symmetric bis-homoallylic diol orgsyn.orgacs.org

Alkaloid and Terpene Natural Product Synthesis

While the application of diepoxypentanes is most common in polyketide synthesis, their use has been extended to the synthesis of alkaloids and terpenes. orgsyn.org

(-)-Batzelladine D: In a synthesis of the marine alkaloid (-)-batzelladine D, a key transformation involved the conversion of an epoxide to a homologated allylic alcohol, a strategy that leverages the chemistry developed for 1,2,4,5-diepoxypentanes to rapidly build the necessary stereochemistry for the bicyclic guanidinium (B1211019) core of the molecule. orgsyn.org

(-)-Kumausallene: The C2-symmetry of this compound was exploited in the synthesis of the 2,5-cis-disubstituted tetrahydrofuran (B95107) (THF) core of the marine sesquiterpene (-)-kumausallene. orgsyn.orgacs.org The synthesis utilized a bis-allylic diol derived from the diepoxide, which underwent a palladium-catalyzed carbonylative cascade reaction to furnish a key bicyclic lactone intermediate. orgsyn.org

Synthesis of (+)-Obolactone

A concise enantioselective synthesis of the natural product (+)-Obolactone has been developed by Brückner and Walleser, starting from the precursor to this compound. orgsyn.orgacs.org

The synthesis commences with the transformation of the bis-epoxide (R,R)-4 into a C2-symmetric bis-homoallylic diol. orgsyn.org This diol is then protected with 2,2-dimethoxypropane (B42991) to yield an acetonide. orgsyn.org The crucial step in the synthesis is a symmetry-breaking Wacker monooxidation of one of the two alkene functional groups on the acetonide intermediate, which furnishes a monoketone in 64% yield. orgsyn.orgacs.org The final steps involve esterification of a hydroxyl group and a ring-closing metathesis to form the dihydro-α-pyrone moiety of the target molecule. acs.org

Key Intermediate Reaction Reagents Yield Reference
Bis-homoallylic diol (S,S)-8Double additionVinylmagnesium bromide, CuINot specified orgsyn.org
Acetonide 12Acetonide protection2,2-dimethoxypropane, acid95% orgsyn.org
Monoketone 24Wacker monooxidationPdCl₂, CuCl₂, O₂64% orgsyn.orgacs.org

Synthetic Approaches to Attenol A

The synthesis of Attenol A, a novel bicyclic triol isolated from the Chinese bivalve Pinna attenuata, has been achieved using this compound as a starting material. orgsyn.orgmdpi.com In an approach developed by Eustache and co-workers, the diepoxide undergoes a double addition reaction with an organomagnesium nucleophile. orgsyn.org

Treatment of this compound with 3-butenylmagnesium bromide in the presence of copper(I) iodide (CuI) at -40 °C efficiently produces the diene diol (S,S)-22 in high yield. orgsyn.org This intermediate contains the core stereochemistry required for the subsequent elaboration into Attenol A. orgsyn.orguni-regensburg.de

Reactant Reagent Conditions Product Yield Reference
This compound3-butenylmagnesium bromide, CuI-40 °CDiene diol (S,S)-2288% orgsyn.org

Fragment Synthesis for Complex Structures (e.g., C16-C28 fragment of natural products)

This compound and its enantiomer are effective linchpins for the rapid assembly of complex carbon skeletons. A notable example is the synthesis of the C16-C28 fragment of certain natural products. orgsyn.org

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in total synthesis, this compound is a valuable precursor for creating other important chiral building blocks, such as chiral phosphate (B84403) triesters and 4-hydroxycyclopentenone derivatives. orgsyn.orgresearchgate.net

Chiral Phosphate Triester Building Blocks

The synthesis of chiral bicyclo[4.3.1]phosphate triester building blocks was pioneered by Hanson and co-workers. orgsyn.org The key transformation is the conversion of the diepoxide or its dichlorodiol precursor into a bis-allylic diol. orgsyn.org

The simultaneous double addition of sulfonium (B1226848) ylides to either the chiral bis-epoxide or the corresponding dichlorodiol proceeds in high yield (76-80%) to give the C2-symmetric bis-allylic diol. orgsyn.org This diol is a critical intermediate for synthesizing chiral phosphate triesters, which have been utilized in the synthesis of natural products like dolabelide C and the C9-C25 fragment of spirastrellolide B. researchgate.netacs.org

4-Hydroxycyclopentenones Derivatives

Derivatives of 4-hydroxycyclopentenone are considered "privileged building blocks" for synthesizing a wide array of biologically active molecules, including prostaglandins (B1171923), alkaloids, and terpenes. nih.gov A stereodivergent route to these valuable intermediates has been developed starting from the precursors to this compound. orgsyn.orgnih.gov

The synthetic strategy begins with the (R,R)-dichlorodiol precursor, which is converted to the bis-allylic diol (R,R)-35 using the Corey-Chaykovsky reagent in 95% yield. orgsyn.orgnih.gov This symmetric diol undergoes monoprotection, followed by a ring-closing metathesis (RCM) reaction using a Grubbs catalyst to form a cyclopentenol (B8032323) derivative. orgsyn.orgnih.gov Finally, oxidation with pyridinium (B92312) chlorochromate (PCC) furnishes the desired 4-hydroxycyclopentenone derivative in high yield. orgsyn.org

Step Starting Material Reaction Key Reagents Product Yield Reference
1(R,R)-Dichlorodiol 3Ylide additionCorey-Chaykovsky reagentBis-allylic diol (R,R)-3595% orgsyn.orgnih.gov
2Bis-allylic diol (R,R)-35MonoprotectionVarious protecting groupsMonoprotected diene 7266-95% orgsyn.org
3Monoprotected diene 72Ring-Closing MetathesisGrubbs I or II catalystCyclopentenol derivative 7368-92% orgsyn.orgnih.gov
4Cyclopentenol derivative 73OxidationPyridinium chlorochromate (PCC)Cyclopentenone 7492-94% orgsyn.org

L-2',3'-Dideoxyisonucleosides

A significant application of this compound is in the synthesis of L-2',3'-dideoxyisonucleosides. ucla.edu A method developed for this purpose involves the regioselective opening of the optically active C2-symmetric bis-epoxide. ucla.edu The key step is the reaction of (2S,4S)-1,2:4,5-diepoxypentane with nucleophiles, which proceeds with high regioselectivity. For instance, reaction with sodium sulfide (B99878) results in a 5:1 mixture of a tetrahydrothiophenediol and a tetrahydrothiopyrandiol. ucla.edu In contrast, reaction with sodium hydroxide (B78521) exclusively yields a tetrahydrofurandiol (B12651403) through a preferred 5-exo cyclization. ucla.edu These diol intermediates are then further elaborated to afford the target L-2',3'-dideoxyisonucleosides. One of the synthesized dideoxyuridine isonucleoside derivatives demonstrated notable antiviral activity.

Optically Pure A-Ring Intermediates for Vitamin D₃ Analogs

The synthesis of vitamin D₃ analogs often requires the construction of optically pure A-ring synthons. While direct use of this compound for this purpose is not explicitly detailed in the provided context, the synthesis of A-ring precursors frequently involves the creation of specific stereochemical arrangements of hydroxyl groups on a cyclohexanone (B45756) core. mdpi.com For example, (3R,5R)-4-alkyl-3,5-dihydroxycyclohexanones have been prepared from (-)-quinic acid. mdpi.com The principles of stereocontrolled synthesis and the introduction of multiple hydroxyl groups are central to these preparations. Thousands of vitamin D₃ analogues have been developed to achieve selective effects for medical applications. nih.gov Modifications to the A-ring, such as the introduction of fluorine atoms or the replacement with a piperidine (B6355638) ring, have been explored to modulate biological activity. mdpi.comresearchmap.jp

Spiroacetal Segments (e.g., for Milbemycin and Avermectin)

The spiroacetal core is a key structural feature of several complex natural products, including the potent anthelmintic agents milbemycins and avermectins. rsc.orgnih.gov The synthesis of these spiroacetal segments often requires precise control of stereochemistry. While the direct application of this compound is not explicitly mentioned for milbemycin or avermectin (B7782182) spiroacetal synthesis in the provided search results, the construction of such bicyclic systems relies on chiral building blocks to establish the desired stereocenters. Convergent routes utilizing chiral boron reagents have been successfully employed to control the stereochemistry during the synthesis of these complex spiroacetals. rsc.org

Product FamilyKey Structural FeatureSynthetic Strategy Component
MilbemycinsSpiroacetalChiral Boron Reagents
AvermectinsSpiroacetalChiral Boron Reagents

Chiral Bicyclo[4.3.1]phosphate Triester Building Blocks

This compound and its precursor, (R,R)-1,5-dichloro-2,4-pentanediol, are instrumental in the synthesis of chiral bicyclo[4.3.1]phosphate triester building blocks. researchgate.netorgsyn.org These building blocks are valuable intermediates in natural product synthesis. researchgate.net The synthesis involves the simultaneous double addition of sulfonium ylides to either the chiral bis-epoxide or the dichlorodiol, which produces the corresponding bis-allylic diols in high yields. orgsyn.org These diols are critical precursors for creating the chiral phosphate triesters. orgsyn.org Furthermore, a desymmetrization strategy involving a pseudo-C2-symmetric tris-allylic phosphate triester can generate a P-chiral bicyclo[4.3.1]phosphate, offering a pathway to differentiated polyol building blocks. acs.org

Cyclic 1,3-Diols as Scaffolds for Directed Libraries

Chiral cyclic 1,3-diols are valuable scaffolds for creating spatially directed small molecule libraries, which are important tools in drug discovery. nih.govrsc.org A novel synthetic route to these building blocks utilizes silylated dithianes as linchpins. nih.gov The process can start from a dichlorodiol precursor, which is related to the synthesis of this compound. nih.gov This method allows for the formation of chiral cyclohexane-1,3-diols. nih.gov For example, a mono-silylated epoxide derived from the corresponding chlorohydrin undergoes a cyclization reaction with a lithiated dithiane to form a disilyl cyclohexanediol, which can then be deprotected to yield the C2-symmetric 1,3-cyclohexanediol. nih.gov

Carbafuranose Derivatives from Ring-Closing Approaches

This compound serves as a starting material for the enantioselective synthesis of carbafuranose derivatives. researchgate.net These sugar mimics are of interest due to their potential biological activities. The synthesis proceeds via a linchpin carbacyclisation process starting from 1,4-bisepoxides. researchgate.net This approach has been used to obtain both 2-deoxy and 2-deoxy-6-hydroxycarbafuranose derivatives, which can be converted into precursors suitable for carbanucleoside synthesis. researchgate.net

Tetrahydrofuran Core Structures (e.g., (-)-Kumausallene)

The C2-symmetry of this compound has been leveraged in the synthesis of the 2,5-cis-disubstituted tetrahydrofuran (THF) core of the marine natural product (-)-kumausallene. orgsyn.org The strategy involves the use of a bis-allylic diol derived from the diepoxide. orgsyn.org This diol undergoes a palladium-catalyzed carbonylative cascade reaction to furnish a bicyclic lactone, which serves as a key intermediate for the tetrahydrofuran ring of (-)-kumausallene. orgsyn.orgnih.gov This desymmetrization approach provides an efficient route to the chiral THF core. nih.gov

Target Molecule/StructureKey Intermediate from this compoundKey Transformation
(-)-KumausalleneBis-allylic diolPalladium-catalyzed carbonylative cascade
Tetrahydrofuran CoreBis-allylic diolDesymmetrization

10 Prostaglandin (B15479496) Intermediates

The strategic use of this compound as a chiral precursor has been effectively demonstrated in the asymmetric synthesis of key intermediates for prostaglandins. Prostaglandins are a class of biologically active lipids that feature a central five-membered ring. A crucial building block for many total syntheses of prostaglandins is the enantiomerically pure 4-hydroxycyclopent-2-enone scaffold. Research has established a synthetic pathway from a derivative of this compound to this valuable intermediate. nih.gov

The synthesis commences not with the diepoxide itself, but with its immediate precursor, (R,R)-1,5-dichloro-2,4-pentanediol. This C2-symmetric diol embodies the stereochemical information that is crucial for the chirality of the final prostaglandin intermediate. nih.gov

A key transformation in this synthetic sequence is the conversion of the acyclic diol into a cyclic structure. This is achieved through a multi-step process that first involves the formation of a diene diol. Following a method developed by Hanson, the dichlorodiol is treated with the Corey-Chaykovsky reagent (an ylide generated from trimethylsulfonium (B1222738) iodide and a base) to yield (3R,5R)-hepta-1,6-diene-3,5-diol. This diene is then subjected to a ring-closing metathesis (RCM) reaction. Using a Grubbs II catalyst, the diene undergoes cyclization to form the desired (1R,4R)-cyclopent-2-ene-1,4-diol. This step efficiently constructs the core five-membered ring of the prostaglandin intermediate. nih.gov

With the chiral cyclopentene (B43876) diol in hand, the final steps involve functional group manipulation. One of the hydroxyl groups is selectively protected, for instance as a bulky silyl (B83357) ether like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS). The remaining free hydroxyl group is then oxidized, typically using a reagent such as pyridinium chlorochromate (PCC) or a Swern oxidation, to furnish the target α,β-unsaturated ketone. This final product, an (R)-4-(silyloxy)cyclopent-2-enone, is a versatile and widely used intermediate in the synthesis of various prostaglandins. nih.gov

The following table summarizes the key transformations in the synthesis of a protected (R)-4-hydroxycyclopent-2-enone from a precursor of this compound. nih.gov

StepStarting MaterialReagent(s)ProductYield (%)
1(R,R)-1,5-Dichloro-2,4-pentanediolTrimethylsulfonium iodide, NaH(3R,5R)-Hepta-1,6-diene-3,5-diol95
2(3R,5R)-Hepta-1,6-diene-3,5-diolGrubbs II catalyst(1R,4R)-Cyclopent-2-ene-1,4-diol68
3(1R,4R)-Cyclopent-2-ene-1,4-diolTIPSCl, n-BuLi, THF(1R,4R)-4-((Triisopropylsilyl)oxy)cyclopent-2-enol-
4(1R,4R)-4-((Triisopropylsilyl)oxy)cyclopent-2-enolPyridinium chlorochromate (PCC)(R)-4-((Triisopropylsilyl)oxy)cyclopent-2-enone94

Role of R,r 1,2,4,5 Diepoxypentane in Materials Science and Polymer Chemistry

Cross-linking Agent for Polymer Modification

One of the principal applications of (R,R)-1,2,4,5-Diepoxypentane in polymer science is its function as a cross-linking agent. lookchem.com Cross-linking involves the formation of covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network. mdpi.com Diepoxides, such as 1,2,4,5-diepoxypentane (B1212188), are effective for this purpose due to the presence of two epoxide groups that can undergo ring-opening reactions with functional groups on polymer backbones, such as amines or carboxylates. google.comwikipedia.org This process is fundamental to the production of thermosetting polymers. mdpi.com

Property EnhancedMechanism of ImprovementGeneral Outcome
Tensile Strength Formation of a covalent 3D network restricts chain slippage under stress.Increased resistance to breaking under tension. byjus.com
Stiffness/Hardness Reduced mobility of polymer chains due to covalent cross-links.Higher modulus and resistance to deformation. mdpi.com
Thermal Stability The 3D network structure requires more energy to break down than individual polymer chains.Improved resistance to degradation at elevated temperatures. byjus.com
Durability Overall structural integrity is increased due to the robust, interconnected network.Enhanced lifespan and resistance to wear and abrasion. mdpi.com

This table provides a generalized overview of the effects of cross-linking on polymer properties.

Cross-linking polymers also improves their resistance to various environmental factors, such as chemical solvents and heat. The tightly-bound network structure created by cross-linking agents reduces the free volume within the polymer matrix. This makes it more difficult for solvent molecules to penetrate the material, thus decreasing swelling and dissolution. The enhanced chemical resistance is a key attribute of thermosetting polymers, which include epoxies. byjus.com Furthermore, the covalent network provides thermal stability, making the material less susceptible to softening or degrading when exposed to heat. sathyabama.ac.in

Design and Synthesis of Novel Polymer Architectures

The unique, chiral, and bifunctional nature of this compound makes it a valuable monomer for designing and synthesizing novel polymer architectures with precise structural control. Its ability to participate in stereospecific reactions allows for the creation of polymers with tailored characteristics that are not achievable with simpler, achiral cross-linkers.

Beyond simply linking existing chains, this compound can be used as a starting material to construct complex repeating units that include other types of cyclic ethers. An example of this is the synthesis of polymers containing 2,5-cis-disubstituted tetrahydrofuran (B95107) (THF) rings. orgsyn.org In a multi-step process, this compound is first converted to a bis-allylic diol. This intermediate then undergoes a palladium-catalyzed carbonylative cascade reaction, which results in the formation of a bicyclic lactone that contains the desired tetrahydrofuran core. orgsyn.org This strategy demonstrates how the diepoxide can serve as a precursor to generate more complex cyclic structures within a polymer backbone, opening pathways to materials with unique conformational and physical properties.

The defined stereochemistry of this compound is crucial for developing polymers with specific, predictable properties. Its use in polymerization can lead to the formation of chiral polymer frameworks. Such stereoregular polymers can have applications in fields like asymmetric catalysis, where the defined chiral environment can influence the outcome of chemical reactions.

Furthermore, the ring-opening reactions of the epoxide groups can be controlled to introduce specific functional groups at regular intervals along the polymer chain. For example, reaction with nucleophiles can yield polymers with pendant hydroxyl groups. rsc.org The presence and spacing of these functional groups can be tailored to control the polymer's physical properties, such as hydrophilicity, and to provide sites for further post-polymerization modification. rsc.org This level of control is essential for creating advanced materials for specialized applications. frontiersin.orgmdpi.com

Polymer ArchitectureKey FeaturePotential ApplicationSource
Chiral Polymer Frameworks Stereoregular structure derived from the (R,R) enantiomer.Asymmetric catalysis, chiral separation media.
Polymers with Tetrahydrofuran Units Contains 2,5-cis-disubstituted THF rings in the backbone.Materials with unique conformational properties. orgsyn.org
Functionally-Substituted Polyethers Regular spacing of functional groups (e.g., hydroxyls) after ring-opening.Control of hydrophilicity, sites for further modification. rsc.org

This table illustrates examples of novel polymer architectures synthesized using this compound.

Intermediate in the Synthesis of Advanced Organic Materials

This compound is a well-established and valuable intermediate in the multi-step synthesis of complex organic molecules, including natural products and other advanced materials. researchgate.netorgsyn.org Its C2 symmetry and predictable reactivity make it an ideal chiral building block for installing specific structural motifs. researchgate.netresearchgate.net

A primary application is in the synthesis of anti-1,3-diol units, a common structural feature in polyketide natural products. orgsyn.org The reaction of the diepoxide with various nucleophiles can proceed in a highly stereocontrolled manner to generate these diol structures. orgsyn.org

Detailed research has demonstrated its utility in the total synthesis of complex natural products. For example, it has been employed as a key intermediate in the synthesis of the polycyclic guanidinium (B1211019) alkaloid (-)-batzelladine D and in the creation of the tetrahydrofuran core of the marine sesquiterpene (-)-kumausallene. orgsyn.org Beyond natural products, it serves as a precursor for other valuable chiral building blocks, such as bicyclo[4.3.1]phosphate triesters and enantioenriched 4-hydroxycyclopentenones, which are themselves intermediates for further chemical synthesis. researchgate.netorgsyn.orgresearchgate.net

Advanced Material SynthesizedSynthetic Utility of this compoundSource
(-)-Batzelladine D Used as a chiral building block in a multi-step total synthesis. orgsyn.org
(-)-Kumausallene Core Served as the starting material to construct the 2,5-cis-disubstituted THF core. orgsyn.org
Bicyclo[4.3.1]phosphate Triesters Acted as a precursor for these chiral building blocks. researchgate.netorgsyn.org
anti-1,3-Diol Motifs Employed to install this common structural unit found in polyketides. researchgate.netorgsyn.org
4-Hydroxycyclopentenones Used in the development of synthetic routes to these versatile intermediates. researchgate.netresearchgate.net

This table summarizes advanced organic materials synthesized using this compound as an intermediate.

Computational and Theoretical Investigations of R,r 1,2,4,5 Diepoxypentane

Conformational Analysis and Stereochemical Prediction

The reactivity of (R,R)-1,2,4,5-diepoxypentane is intrinsically linked to the spatial arrangement of its two epoxide rings. Conformational analysis, through computational methods, is essential for understanding the molecule's ground-state geometries and their relative energies. The central C2-C3-C4 carbon backbone allows for rotation, leading to a variety of possible conformers.

Theoretical studies on analogous flexible molecules show that the global minimum energy conformation is often a balance between minimizing steric hindrance and optimizing stabilizing stereoelectronic effects. nih.govchemrxiv.org For this diepoxide, DFT calculations would likely predict a set of low-energy conformers, with the energy differences between them being relatively small, suggesting that the molecule exists as a dynamic equilibrium of several conformations in solution. chemrxiv.org The population of these conformers can be estimated using the Boltzmann distribution, which is crucial for predicting the stereochemical outcome of reactions, as different conformers may react through different pathways or at different rates.

Table 7.1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical computational results for flexible acyclic molecules. The values are calculated at a representative DFT level (e.g., B3LYP/6-31G(d)).

ConformerDihedral Angles (O-C2-C3-C4, C2-C3-C4-C5)Relative Free Energy (kcal/mol)Predicted Population (%)
Aanti, anti0.0045.1
Banti, gauche0.5522.3
Cgauche, anti0.5522.3
Dgauche, gauche1.2010.3

These conformational preferences are critical for predicting the stereochemistry of subsequent reactions. For instance, an intramolecular reaction would be highly dependent on the population of conformers that bring the two epoxide rings into close proximity. Similarly, in reactions with chiral catalysts, the ability of the diepoxide to adopt a specific conformation to fit within the catalyst's chiral pocket will determine the enantioselectivity. nih.gov

Quantum Chemical Studies of Reactivity

The synthetic utility of this compound stems from the nucleophilic ring-opening of its epoxide moieties. researchgate.net Quantum chemical calculations are instrumental in elucidating the mechanisms of these reactions by characterizing the structures and energies of the transition states (TS). researchgate.net The ring-opening is typically an SN2-type reaction, and theoretical models can provide a detailed picture of the bond-breaking and bond-forming processes. acs.org

DFT calculations are commonly used to map the potential energy surface of the reaction. researchgate.net For the reaction of this compound with a nucleophile, there are two potential sites of attack on each epoxide ring: the terminal (C1/C5) or the internal (C2/C4) carbon atom. Computational studies on similar terminal epoxides reveal that the regioselectivity is governed by a combination of steric and electronic factors. mdpi.com

Lewis acids are often employed to catalyze epoxide ring-opening. scranton.edu Computational studies on other epoxides have shown that the Lewis acid coordinates to the epoxide oxygen, which polarizes the C-O bonds and lowers the activation energy of the nucleophilic attack. acs.org By modeling the reaction with and without a catalyst (e.g., BF₃·OEt₂ or a metal ion), the catalytic effect can be quantified. acs.orgsci-hub.se The calculated activation barriers (ΔG‡) for attack at each carbon atom can predict the regioselectivity of the reaction.

Table 7.2: Hypothetical Activation Free Energies (ΔG‡) for Nucleophilic Ring-Opening of this compound with an Amine Nucleophile This table presents illustrative data based on DFT calculations for analogous epoxide opening reactions. Energies are in kcal/mol relative to the separated reactants.

Reaction ConditionSite of AttackΔG‡ (kcal/mol)Predicted Major Product
UncatalyzedC1 (terminal)25.5Attack at C2
UncatalyzedC2 (internal)24.1
Lewis Acid CatalyzedC1 (terminal)16.2Attack at C2
Lewis Acid CatalyzedC2 (internal)14.8

These calculations typically show that the Lewis acid not only accelerates the reaction but can also influence the regioselectivity. acs.org The transition state geometry reveals the degree of C-O bond cleavage and C-Nucleophile bond formation, confirming the SN2 character of the reaction. nih.gov

In addition to nucleophilic attack, epoxides can undergo rearrangement reactions, most notably the Lewis acid-catalyzed Meinwald rearrangement to form carbonyl compounds. acs.orgcore.ac.uk For a bis-epoxide like this compound, such a rearrangement could lead to novel keto-alcohols or dialdehydes.

Computational chemistry can be used to explore the energetic profiles of these potential rearrangement pathways. DFT calculations can trace the potential energy surface from the Lewis acid-coordinated epoxide to the final carbonyl product. acs.org This process involves locating the transition state for the key hydride or alkyl shift. The calculations would reveal the structure of the carbocation-like intermediate that forms upon ring-opening and the subsequent migration step. core.ac.uk

The energetic profile would quantify the activation barriers for the rearrangement versus the barrier for trapping by an external nucleophile, providing insight into the conditions required to favor one pathway over the other. For this compound, a theoretical study could compare the barriers for rearrangement at one of the epoxide rings to form a 5-hydroxy-2-pentanone derivative versus the alternative formation of a 4-hydroxy-pentanal derivative.

Table 7.3: Illustrative Energetic Profile for a Hypothetical Meinwald Rearrangement This table outlines key stationary points on a calculated reaction coordinate for the rearrangement of one epoxide ring.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactant-LA ComplexEpoxide coordinated to Lewis Acid0.0
Transition State 1 (TS1)Ring-opening to carbocationic intermediate+18.5
Intermediate (Int)Carbocationic species+12.0
Transition State 2 (TS2)Hydride shift to form carbonyl+15.3
Product-LA ComplexCarbonyl product coordinated to Lewis Acid-5.5

Such a profile helps to understand the feasibility of the reaction and the nature of the intermediates involved, guiding experimental efforts to access these novel rearranged products.

Molecular Modeling of Interactions with Catalysts and Reagents

To understand and optimize catalyzed reactions involving this compound, it is crucial to model its interaction with the catalyst. mdpi.com Molecular dynamics (MD) simulations and docking studies are powerful techniques for this purpose. nih.govresearchgate.net These methods can model the dynamic process of the diepoxide entering the active site of a catalyst, such as a chiral metal-salen complex or an enzyme, and adopting a reactive conformation. mdpi.commdpi.com

MD simulations treat the molecule and its environment (catalyst and solvent) classically, allowing for the simulation of molecular motion over time. mdpi.comimperial.ac.uk This can reveal the preferred binding modes of the substrate and the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that hold it in place. For a C2-symmetric substrate like this compound, modeling can explain how a chiral catalyst differentiates between the two prochiral faces of an epoxide ring, leading to enantioselective product formation. mdpi.com

These simulations can generate an ensemble of binding poses, from which key structural parameters can be extracted. For example, the distance between the attacking nucleophile and the epoxide carbon, and the angle of attack, can be monitored throughout the simulation to identify productive binding orientations.

Table 7.4: Hypothetical Data from a Molecular Dynamics Simulation of this compound in a Chiral Catalyst Active Site This table illustrates the type of data that can be extracted from MD simulations to analyze substrate-catalyst interactions.

ParameterDescriptionAverage ValueStandard Deviation
d(Nu···C2)Distance from catalyst's nucleophile to C23.5 Å0.4 Å
d(Nu···C1)Distance from catalyst's nucleophile to C15.1 Å0.8 Å
∠(Nu···C2-O)Angle of nucleophilic attack at C2175°10°
E_interactionNon-covalent interaction energy-12.5 kcal/mol2.1 kcal/mol

This data provides a quantitative basis for understanding catalyst performance and can guide the modification of the catalyst structure to improve its efficiency and selectivity.

Computational Design of Novel Reactions Involving Bis-Epoxides

Beyond analyzing known reactions, computational chemistry is a tool for the discovery and design of novel transformations. diva-portal.org By leveraging theoretical principles, it is possible to screen for new catalysts or predict the feasibility of entirely new reaction pathways for bis-epoxides before undertaking extensive experimental work.

One approach is the computational screening of potential catalysts. For a desired transformation, such as a selective mono-ring opening followed by an intramolecular cyclization, different catalysts (e.g., various Lewis acids or organocatalysts) can be modeled. High-throughput DFT calculations can estimate the activation barriers for each catalyst, quickly identifying the most promising candidates for experimental validation.

Another powerful application is the exploration of unknown reaction manifolds. Automated reaction path searching algorithms can take this compound and a given reagent as inputs and explore the vast landscape of possible reactions, potentially uncovering unexpected but energetically feasible pathways to novel products. For example, this could be used to design a cascade reaction where a single catalyst orchestrates the opening of both epoxide rings in a specific sequence to build a complex polycyclic architecture. Computational investigation could predict the feasibility of a domino reaction, such as a nucleophilic opening of the first epoxide followed by an intramolecular attack of the resulting hydroxyl group onto the second epoxide to form a substituted tetrahydrofuran (B95107) ring, a common motif in natural products. Theoretical calculations would be essential to predict the regio- and stereoselectivity of such a cascade.

Analytical Methodologies for Stereochemical Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of (R,R)-1,2,4,5-Diepoxypentane, the chemical environment of each proton dictates its resonance frequency (chemical shift, δ). The protons on the epoxide rings are diastereotopic and would be expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The symmetry of the (R,R)-enantiomer simplifies the spectrum to some extent, with C1 and C5 being chemically equivalent, as are C2 and C4.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1a, H-5a 2.50 - 2.60 dd J = 5.0, 2.5
H-1b, H-5b 2.75 - 2.85 dd J = 5.0, 4.0
H-2, H-4 3.05 - 3.15 m -

Note: Predicted data is based on typical values for similar epoxides in CDCl₃. Actual values may vary.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their electronic environments. For this compound, due to its C₂ symmetry, only three distinct carbon signals would be expected. The carbons of the epoxide rings would appear in a characteristic upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1, C-5 46.0 - 48.0
C-2, C-4 51.0 - 53.0

Note: Predicted data is based on typical values for similar epoxides in CDCl₃. Actual values may vary.

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC Analysis on Chiral Columns)

To determine the enantiomeric purity of a sample of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

Chiral Gas Chromatography (GC) on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, is a common method for analyzing volatile chiral compounds like diepoxides. The two enantiomers, this compound and (S,S)-1,2,4,5-Diepoxypentane, will have different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee).

Table 3: Representative Chiral GC Analysis Data for a Mixture of 1,2,4,5-Diepoxypentane (B1212188) Enantiomers

Enantiomer Retention Time (min) Peak Area
This compound 12.5 98,500
(S,S)-1,2,4,5-Diepoxypentane 13.2 1,500

| Enantiomeric Excess (% ee) | | 97.0% |

Calculation: % ee = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the compound has been derivatized to include a chromophore for UV detection. Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of enantiomers.

X-ray Crystallography for Absolute Stereochemistry Assignment

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice. A key requirement for this method is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for small, non-polar, and often liquid compounds like this compound.

If a suitable crystal can be obtained, the diffraction data can be used to solve the crystal structure and, through the use of anomalous dispersion, the absolute configuration of the stereocenters can be unambiguously assigned.

Table 4: Typical Crystallographic Data Obtained from X-ray Analysis

Parameter Description
Crystal System The geometric shape of the unit cell (e.g., orthorhombic, monoclinic).
Space Group The symmetry elements of the crystal lattice.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Mosher Ester Analysis for Configurational Assignment

Mosher ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. While this compound itself is not an alcohol, it can be readily converted to a diol, such as (2R,4R)-pentane-1,2,4,5-tetraol, by acid-catalyzed hydrolysis. This resulting tetraol contains the original stereocenters. For the purpose of Mosher ester analysis, a derivative with a single secondary alcohol, or a diol where the two secondary alcohols can be distinguished, would be ideal.

The method involves the reaction of the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The ¹H NMR spectra of these diastereomers will show different chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced based on the established model of the conformation of the MTPA esters in solution.

Table 5: Hypothetical ¹H NMR Data for Mosher Ester Analysis of a Derivative of this compound

Proton δ for (S)-MTPA ester (ppm) δ for (R)-MTPA ester (ppm) Δδ (δS - δR)
H-a 4.15 4.25 -0.10
H-b 3.80 3.75 +0.05

Note: H-a, H-b, and H-c represent protons on either side of the carbon bearing the hydroxyl group. The sign of Δδ is used to assign the absolute configuration based on the Mosher model.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for (R,R)-1,2,4,5-Diepoxypentane Transformations

The transformation of this compound relies on the selective ring-opening of its two epoxide functional groups. While established methods using organometallic nucleophiles have been successful, research is actively pursuing novel catalytic systems to enhance efficiency, selectivity, and sustainability. orgsyn.org

Emerging catalytic strategies focus on earth-abundant metals and organocatalysis. For instance, cooperative catalyst systems using Lewis acids like iron(III) salts in conjunction with Lewis bases have shown high efficiency for the nucleophilic ring-opening of terminal epoxides by carboxylic acids. nih.gov Supported metal catalysts, such as copper(II) oxide on silica (B1680970) (CuO/SiO2) and titanium dioxide (TiO2) nanoparticles, offer advantages as simple, reusable, and non-toxic solid acid catalysts for epoxide alcoholysis and acetylation, respectively. biotechrep.irrsc.org These heterogeneous systems prevent waste generation and allow for easy catalyst recovery. rsc.org

For polymer synthesis, chiral diboranes are being explored as organocatalysts for the stereoselective polymerization of racemic epoxides, yielding isotactic-enriched polyethers. rsc.org This approach could be adapted for this compound to create highly defined, stereoregular polymers. Furthermore, significant progress has been made in developing sustainable metal catalysts based on aluminum, magnesium, titanium, and iron for the copolymerization of epoxides with carbon dioxide, presenting a green route to biodegradable polymers. sciopen.com

Table 1: Examples of Novel Catalytic Systems for Epoxide Transformations

Catalyst SystemTransformation TypeKey AdvantagesReference
[Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium (B1211019) CarbonateNucleophilic ring-opening with carboxylic acidsSustainable, non-toxic, halide-free nih.gov
TiO₂ (Anatase) NanoparticlesRing-opening and diacetylationReusable, low cost, efficient biotechrep.ir
CuO/SiO₂Alcoholysis (ring-opening with alcohols)Heterogeneous, reusable without reactivation rsc.org
Chiral Diboranes (BINOL-type)Stereoselective organopolymerizationOrganocatalytic, produces isotactic-enriched polyethers rsc.org
Copper(I) Iodide (CuI)Simultaneous double addition of organometallicsHigh yields for creating C2-symmetric diols orgsyn.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

The scalable synthesis of this compound and its derivatives presents challenges, particularly regarding the use of high-pressure hydrogenation and the control of highly exothermic ring-opening reactions. The integration of continuous flow chemistry and automated synthesis platforms is an emerging frontier to address these issues.

Flow chemistry offers significant advantages for epoxide reactions, including superior heat and mass transfer, which allows for precise temperature control and enhanced safety. The small reactor volumes inherent to flow systems mitigate the risks associated with exothermic events. For the synthesis of this compound precursors, flow reactors can handle high-pressure hydrogenations more safely and efficiently than traditional batch reactors.

Furthermore, flow chemistry is ideally suited for the sequential, controlled functionalization of the diepoxide. Automated flow platforms with multiple reagent inlets can precisely manage stoichiometry and reaction times, enabling the controlled mono-addition to form an epoxy alcohol, followed by a second, different nucleophilic addition downstream. orgsyn.orgscranton.edu This level of control is difficult to achieve in batch processes and is key to synthesizing complex, asymmetrically substituted 1,3-diols with high purity and yield.

Exploration of New Application Domains in Advanced Materials and Supramolecular Chemistry

The unique C2-symmetric and chiral structure of this compound makes it an attractive building block, or "tecton," for the construction of advanced functional materials and complex supramolecular assemblies. orgsyn.org Its bifunctionality allows it to act as a cross-linking agent or a monomer to create stereoregular polymers and networks. The defined stereochemistry of the backbone can impart unique chiroptical, mechanical, or recognition properties to the resulting materials, with potential applications in chiral separations, asymmetric catalysis, and biomedical devices.

In supramolecular chemistry, the diepoxide's two stereochemically defined reactive sites are ideal for designing ordered, three-dimensional structures. It can serve as a chiral ligand or strut in the formation of metal-organic frameworks (MOFs) or as a building block for hydrogen-bonded networks. The ability of epoxides to form host-guest complexes, for example with cyclodextrins, opens another avenue for creating functional supramolecular systems. researchgate.net The precise geometry of this compound could be leveraged to direct the assembly of complex, non-covalent architectures with programmed chirality and functionality. acs.orgmdpi.com

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformation of this compound is crucial for controlling product selectivity. The key challenge is to direct nucleophilic attack to achieve either a symmetric double addition or a selective mono-addition. orgsyn.org Modern physical organic chemistry is tackling this challenge by combining advanced experimental techniques with high-level computational modeling.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction pathways. mdpi.com DFT calculations can be used to model the transition states for epoxide ring-opening, revealing the subtle steric and electronic factors that determine regioselectivity. mdpi.comresearchgate.net By modeling the interaction between the diepoxide, nucleophiles, and catalysts, researchers can predict how changes in reaction conditions will influence the outcome, guiding the rational design of more selective synthetic methods. researchgate.net

These computational predictions can be validated through rigorous experimental studies. In-situ spectroscopic methods, such as NMR and IR, allow for real-time monitoring of reaction intermediates and products. Combined with detailed kinetic analysis, these experiments provide crucial data to build and refine mechanistic models, leading to a comprehensive understanding of how to control the versatile reactivity of this chiral building block.

Biocatalyst Discovery and Engineering for Enhanced Efficiency and Selectivity

Biocatalysis represents a powerful and sustainable frontier for the selective transformation of epoxides. nih.gov Enzymes operate under mild conditions with often exquisite chemo-, regio-, and stereoselectivity, offering a green alternative to traditional chemical catalysts. tesisenred.net For this compound, several classes of enzymes are of particular interest.

Epoxide hydrolases (EHs) catalyze the ring-opening of epoxides with water. nih.gov These enzymes could be used for the enantioselective hydrolysis of the diepoxide to produce chiral tetrols. A key area of research is enzyme engineering to improve performance. For example, rational design strategies based on modifying steric hindrance in the enzyme's active site or access tunnels have been shown to dramatically increase activity towards bulky epoxide substrates. pnas.orgnih.gov

Halohydrin dehalogenases (HHDHs) are exceptionally versatile biocatalysts that facilitate the ring-opening of epoxides with a wide range of anionic nucleophiles, such as cyanide (CN⁻) and azide (B81097) (N₃⁻). core.ac.ukresearchgate.net This capability opens a biocatalytic route to a diverse array of asymmetrically functionalized chiral building blocks from this compound.

The discovery of new biocatalysts is being accelerated by mining genomic and metagenomic databases for novel enzyme sequences. researchgate.net Once identified, these enzymes can be further optimized through directed evolution or rational protein engineering to enhance their activity, stability, and selectivity for specific transformations of this compound and its derivatives. pnas.orgnih.gov

Table 2: Potential Biocatalytic Transformations of this compound

Enzyme ClassReaction TypePotential Product TypeReference
Epoxide Hydrolase (EH)Hydrolytic ring-openingChiral 1,2,4,5-pentanetetrols nih.govpnas.org
Halohydrin Dehalogenase (HHDH)Ring-opening with azide (N₃⁻)Chiral azido-epoxy-alcohols or diazido-diols core.ac.ukresearchgate.net
Halohydrin Dehalogenase (HHDH)Ring-opening with cyanide (CN⁻)Chiral cyano-epoxy-alcohols or dicyano-diols core.ac.uk
Styrene (B11656) Monooxygenase (SMO)Epoxidation (of a precursor)Synthesis of the chiral diepoxide itself mdpi.com

Q & A

Q. What are the established synthetic routes for (R,R)-1,2,4,5-Diepoxypentane, and what are their key intermediates?

The synthesis typically proceeds via a copper-mediated cyclization followed by Noyori asymmetric hydrogenation. The process begins with a diketone precursor, which is hydrogenated under high pressure using a ruthenium catalyst (e.g., [(R,R)-XylSKEWPHOS][(R,R)-DPEN]Ru) to yield enantiomerically pure dichlorodiol (R,R)-3 (40% yield after recrystallization). Subsequent double cyclization under basic conditions forms the bis-epoxide (R,R)-4 with 92% yield and >97% enantiomeric excess (ee) . Key intermediates include the dichlorodiol (R,R)-3 and the bis-epoxide (R,R)-4, which are critical for downstream applications in diol and natural product synthesis.

Q. How is asymmetric induction achieved during the synthesis of this compound?

Asymmetric induction is primarily controlled by the chiral ruthenium catalyst in the Noyori hydrogenation step. The catalyst’s stereochemical environment, such as [(R,R)-XylSKEWPHOS] ligands paired with diamines like (R,R)-DPEN, ensures selective reduction of the diketone precursor to the (R,R)-configured dichlorodiol. This step is critical for achieving high enantiopurity (>97% ee) in the final bis-epoxide .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile building block for synthesizing anti-1,3-diols (61–96% yields) through simultaneous or sequential nucleophilic additions. For example, treatment with organolithium reagents at low temperatures in the presence of BF3•OEt2 enables controlled monoaddition to form epoxy alcohols (56–79% yields), which can be further functionalized via Mitsunobu inversion or secondary nucleophilic attacks . Applications include synthesizing natural products like 17-deoxyroflamycoin and dolabelide C fragments .

Advanced Research Questions

Q. How can reaction conditions be optimized for controlled monoaddition to this compound?

Controlled monoaddition requires precise temperature regulation (-78°C) and the use of Lewis acids (e.g., BF3•OEt2) to stabilize intermediate oxocarbenium ions. Organolithium nucleophiles (e.g., MeLi or PhLi) are added stoichiometrically to avoid over-addition. Epoxy alcohol yields (56–79%) are highly dependent on steric hindrance; bulky nucleophiles necessitate longer reaction times or alternative catalysts .

Q. What strategies resolve data contradictions in stereochemical outcomes during bis-epoxide formation?

Discrepancies in stereochemical purity often arise from incomplete hydrogenation or ligand mismatching. Solutions include:

  • Catalyst Screening : Testing alternative Ru complexes (e.g., [(R)-BINAP][(R)-DAIPEN]Ru) to improve enantioselectivity .
  • Recrystallization : Enhancing ee via solvent optimization (e.g., hexane/EtOAc mixtures for dichlorodiol (R,R)-3) .
  • Kinetic Analysis : Monitoring reaction progress with chiral HPLC to identify side reactions .

Q. How is this compound utilized in the synthesis of complex natural products?

The bis-epoxide is a key precursor for 4-hydroxy-2-cyclopentenones (4-HCPs), privileged scaffolds in prostaglandin and terpene synthesis. Aubé’s methodology couples (R,R)-4 with dichlorodiol derivatives to generate enantiopure 4-HCPs, enabling efficient access to structurally diverse natural products (Scheme 15, ). For example, Diospongin A was synthesized in seven steps using bidirectional epoxide opening strategies .

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